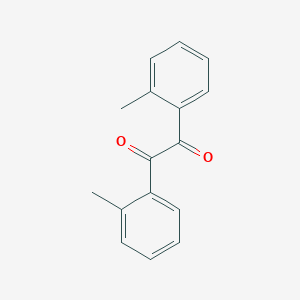

1,2-Ethanedione, 1,2-bis(2-methylphenyl)-

Description

The exact mass of the compound Ethanedione, 1,2-bis(2-methylphenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-bis(2-methylphenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-11-7-3-5-9-13(11)15(17)16(18)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVJJXJRGYQAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(=O)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297490 | |

| Record name | Ethanedione, 1,2-bis(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2048-07-9 | |

| Record name | o-Tolil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedione, 1,2-bis(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)-

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)-, also known as 2,2'-dimethylbenzil. This α-diketone holds significance as a versatile building block in organic synthesis and as a scaffold of interest in medicinal chemistry due to the prevalence of the 1,2-diaryl-1,2-diketone motif in biologically active molecules. This document is designed to equip researchers and drug development professionals with the necessary knowledge to synthesize, purify, and thoroughly characterize this compound, enabling its effective utilization in further research and development endeavors.

Strategic Approach to the Synthesis of 1,2-bis(2-methylphenyl)ethanedione

The synthesis of 1,2-bis(2-methylphenyl)ethanedione is most effectively achieved through a well-established two-step sequence: the benzoin condensation of 2-methylbenzaldehyde to form the corresponding α-hydroxy ketone (2,2'-dimethylbenzoin), followed by the oxidation of this intermediate to the desired α-diketone. This classical approach offers a reliable and scalable route to the target molecule.

Step 1: Benzoin Condensation of 2-Methylbenzaldehyde

The benzoin condensation is a classic carbon-carbon bond-forming reaction that dimerizes two aldehydes to form an α-hydroxy ketone.[1] The reaction is typically catalyzed by a nucleophile, with cyanide ions being a traditional and effective choice.[2][3] The cyanide ion acts as an "umpolung" catalyst, reversing the normal polarity of the aldehyde carbonyl group and enabling it to act as a nucleophile.[4]

An alternative and greener catalytic system involves the use of N-heterocyclic carbenes (NHCs), often generated in situ from thiazolium salts like thiamine (Vitamin B1).[5][6] This method avoids the use of toxic cyanide.

Experimental Protocol: Synthesis of 2,2'-Dimethylbenzoin

This protocol is adapted from established procedures for benzoin condensation.[2][6]

Materials:

-

2-Methylbenzaldehyde (o-tolualdehyde)

-

Sodium cyanide (NaCN) or Thiamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

Procedure using Cyanide Catalyst:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-methylbenzaldehyde (1.0 eq), 95% ethanol, and water.

-

Carefully add a catalytic amount of sodium cyanide (approx. 0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the 2,2'-dimethylbenzoin.

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Procedure using Thiamine Catalyst:

-

In an Erlenmeyer flask, dissolve thiamine hydrochloride (approx. 0.1 eq) in a minimal amount of water.

-

Add 95% ethanol and cool the solution in an ice bath.

-

In a separate flask, prepare a cold solution of sodium hydroxide (approx. 1.0 eq) in water.

-

Slowly add the cold NaOH solution to the thiamine solution with stirring, keeping the temperature low.

-

To this catalyst mixture, add 2-methylbenzaldehyde (1.0 eq) and stir at room temperature for 24-48 hours.

-

Work-up the reaction by adding water and collecting the precipitated product by vacuum filtration.

Causality Behind Experimental Choices:

-

The use of a reflux condenser is crucial to prevent the loss of volatile reactants and solvent.

-

Cooling the reaction mixture is essential for maximizing the yield of the crystalline benzoin product.

-

Washing the product with cold water removes any remaining water-soluble impurities.

Step 2: Oxidation of 2,2'-Dimethylbenzoin to 1,2-bis(2-methylphenyl)ethanedione

The oxidation of the α-hydroxy ketone intermediate, 2,2'-dimethylbenzoin, to the α-diketone, 1,2-bis(2-methylphenyl)ethanedione, can be achieved using various oxidizing agents. A common and effective method involves the use of a catalytic amount of a copper(II) salt, such as copper(II) acetate, with a stoichiometric amount of a co-oxidant like ammonium nitrate.[7] This system is milder and more selective than stronger oxidizing agents like nitric acid, which can lead to over-oxidation and the formation of byproducts.

Experimental Protocol: Synthesis of 1,2-bis(2-methylphenyl)ethanedione

This protocol is based on the established oxidation of benzoins.[7]

Materials:

-

2,2'-Dimethylbenzoin (from Step 1)

-

Copper(II) acetate

-

Ammonium nitrate

-

Acetic acid (80% aqueous solution)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

In a round-bottom flask, dissolve 2,2'-dimethylbenzoin (1.0 eq) in 80% aqueous acetic acid.

-

Add a catalytic amount of copper(II) acetate (approx. 0.02 eq) and a stoichiometric amount of ammonium nitrate (approx. 1.2 eq).

-

Heat the mixture to reflux for 1-2 hours. The solution will typically turn from blue to green.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then pour it into ice-cold water with stirring to precipitate the product.

-

Collect the yellow solid product by vacuum filtration, wash thoroughly with water, and air dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Causality Behind Experimental Choices:

-

Acetic acid serves as a solvent that can dissolve both the organic substrate and the inorganic reagents.

-

The catalytic amount of copper(II) is regenerated in the reaction cycle by the stoichiometric co-oxidant, ammonium nitrate.

-

Pouring the reaction mixture into ice water causes the less polar product to precipitate out of the aqueous solution.

Comprehensive Characterization of 1,2-bis(2-methylphenyl)ethanedione

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 1,2-bis(2-methylphenyl)ethanedione. A combination of spectroscopic and physical methods should be employed.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.28 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | Data for the ortho-isomer is not readily available, but the para-isomer (4,4'-dimethylbenzil) has a melting point of 103 °C.[8] A similar range is expected. |

| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and acetone; sparingly soluble in ethanol and methanol; insoluble in water. |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 1,2-bis(2-methylphenyl)ethanedione is expected to show the following signals:

-

Aromatic Protons: A complex multiplet in the range of δ 7.2-8.0 ppm, corresponding to the eight protons on the two phenyl rings. The ortho-substitution pattern will lead to a distinct splitting pattern.

-

Methyl Protons: A singlet at approximately δ 2.4 ppm, integrating to six protons, corresponding to the two methyl groups.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton:

-

Carbonyl Carbons (C=O): A signal in the downfield region, typically around δ 194-195 ppm.[9]

-

Aromatic Carbons: Several signals in the range of δ 125-146 ppm. The carbon attached to the methyl group and the carbon attached to the carbonyl group will have distinct chemical shifts.

-

Methyl Carbons: A signal in the upfield region, around δ 21-22 ppm.[9]

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands expected for 1,2-bis(2-methylphenyl)ethanedione are:

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic -CH₃) |

| ~1680-1660 | C=O stretch (α-diketone) |

| ~1600, 1480 | C=C stretch (aromatic ring) |

The C=O stretching frequency is a particularly diagnostic peak for this compound.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 238, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for α-diketones involve cleavage of the C-C bond between the two carbonyl groups and cleavage of the bond between a carbonyl group and the aromatic ring. Expected fragment ions include those corresponding to the 2-methylbenzoyl cation (m/z = 119) and further fragmentation of the aromatic rings.[10]

Relevance and Applications in Drug Development

The 1,2-diaryl-1,2-diketone scaffold, of which 1,2-bis(2-methylphenyl)ethanedione is a member, is considered a "privileged scaffold" in medicinal chemistry.[11] This is due to its presence in numerous biologically active natural products and synthetic compounds.

The ortho-methyl substituents on the phenyl rings of the target molecule can significantly influence its conformational preferences and electronic properties compared to the unsubstituted benzil. These steric and electronic modifications can be exploited in drug design to modulate binding affinity and selectivity for biological targets.[12]

Potential areas of application for derivatives of 1,2-bis(2-methylphenyl)ethanedione in drug development include:

-

Anticancer Agents: The benzil scaffold has been explored for the development of novel anticancer agents.[13]

-

Enzyme Inhibitors: Benzil analogues have been identified as potent inhibitors of mammalian carboxylesterases, enzymes involved in the metabolism of xenobiotics.[14]

-

Antimicrobial Agents: Benzil and its derivatives have shown antimicrobial activity.[13]

The synthetic and characterization knowledge provided in this guide serves as a foundational platform for the exploration of 1,2-bis(2-methylphenyl)ethanedione and its derivatives as potential therapeutic agents.

Visualization of Key Processes

Synthetic Workflow

Caption: Synthetic pathway from 2-methylbenzaldehyde to the target α-diketone.

Characterization Logic

Caption: Logical flow for the comprehensive characterization of the final product.

References

-

A Metal-Free Tandem Michael Addition/Claisen Rearrangement/O-Arylation Reaction for the Synthesis of substituted chromones. (n.d.). Retrieved from [Link]

-

Oxidation of Benzoin - Part 2. (2021, February 15). YouTube. Retrieved from [Link]

-

Benzoin condensation. (2020, July 6). L.S.College, Muzaffarpur. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

9: Multistep Synthesis (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]

-

1,2-bis(4-methylphenyl)ethane-1,2-dione. (n.d.). Stenutz. Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

1,2-bis(2-methylphenyl)-1,2-ethanedione - 2048-07-9, C16H14O2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. Retrieved from [Link]

-

Benzoin Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Benzil | C14H10O2 | CID 8651. (n.d.). PubChem. Retrieved from [Link]

-

(Bio)isosteres of ortho- and meta-substituted benzenes. (2024, April 19). Semantic Scholar. Retrieved from [Link]

-

Benzoin Condensation. (2023, February 12). YouTube. Retrieved from [Link]

-

1-(2-Methylphenyl)-2-phenyl-ethane-1,2-dione. (n.d.). SpectraBase. Retrieved from [Link]

-

Benzoin condensation. (n.d.). Wikipedia. Retrieved from [Link]

-

interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Synthesis, Characterization and Biological Activity Studies of Some N-Mannich Bases of 1-Substituted methyl-2-(substituted phenyl)benzimidazoles. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis, Characterization, Study of Biological Activity and Molecular Docking of Benzil and its Substituted Analogs. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Activity of N (Substituted) Benzylidine Ortho-Amino Benzoic Acid and N (Substituted) Benzyl Ortho-Amino Benzoic Acid. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. (n.d.). PMC - NIH. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

2,2'-Dimethylbiphenyl - the NIST WebBook. (n.d.). Retrieved from [Link]

-

2,2'-Dimethylbiphenyl. (n.d.). the NIST WebBook. Retrieved from [Link]

-

13.18 Carbon-13 NMR. (n.d.). IQ-USP. Retrieved from [Link]

-

2,2'-Dimethylbiphenyl | C14H14 | CID 11797. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of (2,2′)-dimethyl 2,2′-(1,10-phenanthroline-2,9-diyl)bis(methan-1-yl-1-ylidene)-bis(hydrazinecarbodithioate) Schiff base. (n.d.). ResearchGate. Retrieved from [Link]

-

infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Chemical Properties of Ethanedione, diphenyl- (CAS 134-81-6). (n.d.). Cheméo. Retrieved from [Link]

-

formula infrared spectrum of 2,2-dimethylpentane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Benzoic acid, 2,5-dimethyl-. (n.d.). the NIST WebBook. Retrieved from [Link]

-

(PDF) Synthesis of Benzil and its Various Derivatives. (2020, June 10). ResearchGate. Retrieved from [Link]

-

1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol | C28H26O2. (n.d.). PubChem. Retrieved from [Link]

-

Chemical Properties of Ethanone, 1-(2-methylphenyl)- (CAS 577-16-2). (n.d.). Cheméo. Retrieved from [Link]

-

Synthesis and luminescence properties of substituted benzils. (2023, November 9). PMC - NIH. Retrieved from [Link]

-

Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Natural Products-based drug design from Bahia Semi-Arid region against SARS-CoV-2 Mpro (3Clpro). (n.d.). ChemRxiv. Retrieved from [Link]

-

Identification and Characterization of Novel Benzil (Diphenylethane-1,2-dione) Analogues as Inhibitors of Mammalian Carboxylesterases | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

-

REINVENT 2.0: An AI Tool for De Novo Drug Design. (2020, December 28). PubMed. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Benzoin Condensation [organic-chemistry.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. 1,2-bis(4-methylphenyl)ethane-1,2-dione [stenutz.eu]

- 9. rsc.org [rsc.org]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol | C28H26O2 | CID 4612495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photochemical Properties of 1,2-bis(2-methylphenyl)-1,2-ethanedione

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the anticipated photochemical properties of 1,2-bis(2-methylphenyl)-1,2-ethanedione, a fascinating yet sparsely documented aromatic diketone. In the absence of extensive literature dedicated solely to this molecule, this guide synthesizes foundational photochemical principles with experimental data from structurally analogous compounds, primarily benzil and its substituted derivatives. We will explore the synthesis, spectroscopic characteristics, and expected photoreactivity, with a focus on the Norrish Type I cleavage mechanism. Detailed experimental protocols for the characterization of these properties are provided to empower researchers in their investigations. This document serves as a robust theoretical and practical framework for scientists interested in the photochemistry of aromatic diketones and their potential applications.

Introduction: The Significance of Aromatic Diketones

Aromatic 1,2-diketones are a class of compounds that have garnered significant interest in photochemistry and photopolymerization. Their utility often stems from their ability to undergo efficient photochemical reactions, such as α-cleavage (Norrish Type I reaction), upon absorption of ultraviolet (UV) light.[1][2] This process generates reactive radical species, which can initiate polymerization or other chemical transformations. The substitution pattern on the aromatic rings can profoundly influence the photochemical and photophysical properties of these molecules, including their absorption spectra, excited-state lifetimes, and reaction quantum yields.

1,2-bis(2-methylphenyl)-1,2-ethanedione, also known as 2,2'-dimethylbenzil, presents an intriguing case study. The presence of ortho-methyl groups is expected to introduce significant steric hindrance, which can affect the conformation of the molecule and the dynamics of its photochemical reactions. Understanding these effects is crucial for the rational design of novel photoinitiators and other light-sensitive materials.

Synthesis of 1,2-bis(2-methylphenyl)-1,2-ethanedione

Diagram of the Proposed Synthetic Pathway

Sources

A Technical Guide to the UV-Vis Absorption Spectrum of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)-

Abstract

Introduction: The Significance of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)-

1,2-Ethanedione, 1,2-bis(2-methylphenyl)-, also known as 2,2'-dimethylbenzil, belongs to the class of α-diketones. These compounds are characterized by two adjacent carbonyl groups, a structural motif that imparts unique photochemical and photophysical properties.[2] Benzil and its derivatives are extensively used as photoinitiators in polymer chemistry, sensitizers in organic photovoltaics, and as synthons for heterocyclic compounds with therapeutic potential.[3] The introduction of methyl groups at the ortho positions of the phenyl rings is expected to modulate the electronic and steric properties of the molecule, influencing its absorption spectrum and subsequent photochemical behavior.

Understanding the UV-Vis absorption spectrum is paramount as it provides fundamental information about the electronic transitions within the molecule.[4] This data is crucial for applications in photochemistry, materials science, and analytical chemistry, enabling the determination of concentration, the study of reaction kinetics, and the prediction of photochemical reactivity.[4][5]

Predicted UV-Vis Absorption Properties

Based on the known spectrum of benzil and the electronic effects of methyl substituents, the UV-Vis absorption spectrum of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- in a non-polar solvent like hexane is expected to exhibit two main absorption bands.

Table 1: Predicted UV-Vis Absorption Data for 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- in Hexane

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type | Description |

| ~380-420 nm | Low (e.g., < 100 M⁻¹cm⁻¹) | n → π | This band corresponds to the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π orbital of the carbonyl group. It is characteristically weak and appears at longer wavelengths. |

| ~260-280 nm | High (e.g., > 10,000 M⁻¹cm⁻¹) | π → π | This intense absorption band arises from the promotion of an electron from a bonding π orbital to an anti-bonding π orbital within the conjugated system of the aromatic rings and the dicarbonyl moiety. |

The ortho-methyl groups are likely to induce a slight bathochromic (red) shift in the π → π* transition compared to unsubstituted benzil due to their electron-donating inductive effect.

Experimental Protocol for UV-Vis Spectral Acquisition

To empirically validate the predicted spectral properties, the following rigorous experimental protocol should be followed. This procedure is designed to ensure accuracy, reproducibility, and trustworthiness of the obtained data.

Materials and Instrumentation

-

Analyte: 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- (high purity)

-

Solvent: Spectroscopic grade hexane (or other suitable non-polar solvent)

-

Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length

Step-by-Step Experimental Workflow

-

Instrument Preparation: Power on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.[4]

-

Sample Preparation:

-

Prepare a stock solution of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- in the chosen solvent at a known concentration (e.g., 1 x 10⁻³ M). Ensure the sample is fully dissolved.[6]

-

From the stock solution, prepare a series of dilutions to determine an optimal concentration where the absorbance at λmax falls within the linear range of the instrument (typically 0.1 - 1.0 absorbance units).[4]

-

-

Blank Measurement:

-

Fill a clean quartz cuvette with the spectroscopic grade solvent.[6][7]

-

Place the cuvette in the reference beam path of the spectrophotometer.

-

Fill a second matched cuvette with the same solvent and place it in the sample beam path.

-

Perform a baseline correction or "auto-zero" across the desired wavelength range (e.g., 200-600 nm) to subtract the absorbance of the solvent and cuvettes.[8]

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it approximately three-quarters full.[6]

-

Carefully wipe the optical surfaces of the cuvette with a lint-free tissue to remove any fingerprints or residues.[4]

-

Place the sample cuvette back into the sample holder in the correct orientation.

-

Acquire the absorption spectrum over the selected wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) for each absorption band using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the acquisition and analysis of a UV-Vis absorption spectrum.

Interpretation of the Spectrum: Electronic Transitions

The UV-Vis spectrum of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- is dominated by two primary types of electronic transitions that arise from its unique molecular structure.

The n → π Transition*

The long-wavelength, low-intensity absorption band is attributed to the n → π* transition.[9][10] This transition involves the promotion of a non-bonding (n) electron from one of the lone pairs on the carbonyl oxygen atoms to an anti-bonding π* molecular orbital associated with the C=O double bond. This transition is formally forbidden by symmetry rules, which accounts for its low molar absorptivity.

The π → π Transition*

The short-wavelength, high-intensity absorption band corresponds to a π → π* transition. This transition involves the excitation of an electron from a bonding π molecular orbital to an anti-bonding π* molecular orbital. In 1,2-Ethanedione, 1,2-bis(2-methylphenyl)-, this transition involves the extended conjugated system that includes the two phenyl rings and the dicarbonyl moiety. This is a symmetry-allowed transition, resulting in a much higher molar absorptivity compared to the n → π* transition.

Molecular Structure and Electronic Transitions Diagram

Caption: Key electronic transitions in 1,2-Ethanedione, 1,2-bis(2-methylphenyl)-.

Conclusion

This technical guide has detailed the expected UV-Vis absorption characteristics of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)-, based on established principles of spectroscopy and data from analogous compounds. A rigorous, self-validating experimental protocol has been provided to enable researchers to obtain high-quality spectral data. The interpretation of the spectrum, rooted in the n → π* and π → π* electronic transitions, provides a foundational understanding of the molecule's photophysical behavior. This information is critical for its application in various scientific and industrial fields, particularly in the development of novel photosensitive materials and pharmaceuticals.

References

-

JoVE. (2015, August 24). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. [Link]

-

National Center for Biotechnology Information. (2023, November 9). Synthesis and luminescence properties of substituted benzils. [Link]

-

Purdue University College of Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

-

University of California, Santa Barbara. UV-Vis SOP. [Link]

-

National Center for Biotechnology Information. Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers. [Link]

-

Scribd. Experiment 2.4. Uv-Visible Spectrophotom. [Link]

-

ResearchGate. Benzil derivatives 1-3. [Link]

-

science-softCon. UV/Vis + Photochemistry Database. [Link]

-

ResearchGate. UV-Vis absorption spectra of 1 (blue) and 2 (red) normalized at their.... [Link]

-

ResearchGate. UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I). [Link]

-

ChemSynthesis. 1,2-bis(2-methylphenyl)-1,2-ethanedione. [Link]

-

ResearchGate. UV absorption spectra of representative carbonyls: aldehydes.... [Link]

Sources

- 1. Synthesis and luminescence properties of substituted benzils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzil: Chemical property, Synthesis, and uses_Chemicalbook [chemicalbook.com]

- 4. jove.com [jove.com]

- 5. scribd.com [scribd.com]

- 6. ossila.com [ossila.com]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. cbic.yale.edu [cbic.yale.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- in Common Laboratory Solvents

Introduction

1,2-Ethanedione, 1,2-bis(2-methylphenyl)-, a derivative of the well-studied diketone benzil, is a compound of increasing interest in organic synthesis, polymer chemistry, and materials science. Its utility as a photoinitiator and as a versatile building block for complex heterocyclic structures necessitates a thorough understanding of its fundamental physicochemical properties. Among these, solubility is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This guide provides a detailed examination of the solubility profile of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)-. We will explore its predicted solubility based on molecular structure, present qualitative solubility data for a range of common solvents, and provide a detailed experimental protocol for the precise determination of its solubility. This document is intended for researchers, chemists, and formulation scientists who require a practical and theoretical understanding of this compound's behavior in solution.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The molecular structure of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- provides key insights into its expected solubility.

-

Molecular Structure and Polarity: The core of the molecule is the 1,2-dione (α-diketone) functional group, which imparts a degree of polarity due to the electronegativity of the oxygen atoms. However, the molecule is dominated by two phenyl rings, which are nonpolar. The presence of two methyl groups in the ortho position of each phenyl ring further contributes to the nonpolar character of the molecule and introduces steric hindrance. This steric shielding around the polar carbonyl groups may reduce their interaction with polar solvents.

-

Intermolecular Forces: The primary intermolecular forces at play in 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- are London dispersion forces, arising from the large, nonpolar aromatic regions, and dipole-dipole interactions from the carbonyl groups. The absence of hydrogen bond donors means it cannot self-associate through hydrogen bonding, though it can act as a hydrogen bond acceptor.

Based on this structural analysis, it is predicted that 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- will exhibit poor solubility in highly polar, protic solvents like water and be more soluble in nonpolar or moderately polar aprotic organic solvents. Its solubility is expected to be comparable to its parent compound, benzil (1,2-diphenylethane-1,2-dione), which is known to be insoluble in water but soluble in solvents like ethanol, ether, and benzene.[2][3]

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- in a range of common laboratory solvents, based on the structural analysis and comparison with the parent compound, benzil.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (H₂O) | Polar, Protic | Insoluble | The large nonpolar surface area of the molecule dominates over the polar dione group. |

| Methanol (CH₃OH) | Polar, Protic | Sparingly Soluble | The nonpolar character of the solute will limit its solubility in this polar protic solvent. |

| Ethanol (C₂H₅OH) | Polar, Protic | Soluble | The ethyl group provides a larger nonpolar region, making it a better solvent for this compound than methanol. Benzil is soluble in ethanol.[2][4] |

| Acetone ((CH₃)₂CO) | Polar, Aprotic | Soluble | The balance of a polar carbonyl group and nonpolar methyl groups makes acetone a good solvent for moderately polar compounds. Benzil is soluble in acetone.[4][5] |

| Dichloromethane (CH₂Cl₂) | Polar, Aprotic | Soluble | A good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions without being strongly polar. |

| Tetrahydrofuran (THF) | Polar, Aprotic | Soluble | The ether linkage and cyclic structure provide a good balance of polarity and nonpolar character. |

| Toluene (C₇H₈) | Nonpolar, Aprotic | Soluble | The aromatic nature of toluene will readily solvate the phenyl rings of the solute. |

| Hexane (C₆H₁₄) | Nonpolar, Aprotic | Sparingly Soluble | While nonpolar, the dominant intermolecular forces in hexane are weaker London dispersion forces, which may be less effective at overcoming the crystal lattice energy of the solid solute compared to aromatic solvents. |

| Diethyl Ether ((C₂H₅)₂O) | Nonpolar, Aprotic | Soluble | A common nonpolar solvent that is effective for a wide range of organic compounds. Benzil is soluble in diethyl ether.[2] |

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility and to obtain quantitative data, the following experimental protocol is recommended. This method is based on the isothermal shake-flask method, a reliable technique for determining the solubility of a solid in a liquid.

Materials and Equipment

-

1,2-Ethanedione, 1,2-bis(2-methylphenyl)- (analytical grade)

-

Selected solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or small glass test tubes with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be in constant contact with the excess solid.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe. To avoid disturbing the solid, it is advisable to pre-wet the syringe with the same solvent.

-

Immediately filter the withdrawn solution through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

-

Once the solvent is completely removed, weigh the vial containing the solid residue.

-

The mass of the dissolved solid can be determined by subtracting the initial mass of the vial. The solubility can then be expressed in g/L or mg/mL.

-

-

Spectroscopic/Chromatographic Method (for higher accuracy):

-

Prepare a series of standard solutions of known concentrations of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

-

Data Analysis and Reporting

Solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The temperature at which the solubility was determined must always be specified.

Diagrams

Logical Workflow for Solubility Prediction

Caption: Logical workflow for predicting the solubility of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)-.

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for the determination of solubility.

Conclusion

The solubility of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- is a critical parameter for its effective use in research and development. Based on its molecular structure, it is predicted to be insoluble in water and soluble in a range of common organic solvents, particularly those that are nonpolar or moderately polar and aprotic. This guide provides a robust theoretical framework for understanding its solubility and a detailed experimental protocol for its empirical determination. The provided methodologies will enable researchers to accurately assess the solubility of this compound, facilitating its application in various chemical processes.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 11). Retrieved from [Link]

- The Chemistry of Benzil: Properties, Synthesis, and Role in Organic Reactions. (2026, January 8).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

Benzil - Wikipedia. (n.d.). Retrieved from [Link]

Sources

"mechanism of photoinitiation for 1,2-bis(2-methylphenyl)-1,2-ethanedione"

An In-depth Technical Guide to the Photoinitiation Mechanism of 1,2-bis(2-methylphenyl)-1,2-ethanedione

Foreword

This document provides a detailed examination of the photoinitiation mechanism of 1,2-bis(2-methylphenyl)-1,2-ethanedione, a Type I photoinitiator. Designed for researchers, chemists, and professionals in drug development and material science, this guide synthesizes fundamental photochemical principles with established experimental protocols. We will explore the sequence of events from photon absorption to the generation of reactive radical species, offering insights into the causality behind experimental choices and providing a framework for the empirical validation of the described mechanism.

Introduction to α-Diketone Photoinitiators

Photoinitiators are indispensable components in formulations that cure upon exposure to light, such as those used in photolithography, 3D printing, and the cross-linking of hydrogels for biomedical applications. These molecules absorb light energy and convert it into chemical energy by generating reactive species, typically free radicals or cations, which then initiate polymerization.[1][2]

1,2-bis(2-methylphenyl)-1,2-ethanedione, a derivative of benzil, is an aromatic α-diketone that functions as a Type I photoinitiator. The core of its mechanism lies in a unimolecular bond cleavage event known as the Norrish Type I reaction, which produces two radical fragments from a single photoinitiator molecule.[1][3][4] This process is highly efficient and is fundamental to the design of rapid-curing photopolymer systems.[3]

Photophysical and Photochemical Foundations

The initiation sequence is governed by the molecule's ability to absorb light and transition between electronic states, culminating in a bond-breaking reaction.

Light Absorption and Electronic Transitions

The process begins with the absorption of a photon, which elevates the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The UV-Visible absorption spectrum of α-diketones like 1,2-bis(2-methylphenyl)-1,2-ethanedione is defined by two primary electronic transitions:

-

An n→π transition, occurring at longer wavelengths (around 400 nm), which involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital. This transition is typically of low intensity.

-

A π→π transition, found at shorter wavelengths, which is much more intense and involves the promotion of an electron from a bonding π orbital to an anti-bonding π orbital.

| Approximate λmax | Transition Type | Relative Intensity |

| ~400 nm | n→π | Low |

| ~260 nm | π→π | High |

| Table 1: Characteristic electronic transitions for benzil-type photoinitiators. |

Excited State Dynamics: Intersystem Crossing

Following excitation to the S₁ state, the molecule rapidly undergoes intersystem crossing (ISC) to the corresponding excited triplet state (T₁). This transition is highly efficient in benzil and its derivatives, with a reported quantum yield of triplet formation of approximately 0.92.[5] The T₁ state has a longer lifetime than the S₁ state, which provides a sufficient window for the subsequent chemical reaction to occur.

Caption: Key photophysical and photochemical steps.

The Core Mechanism: Norrish Type I α-Cleavage

The defining step in the photoinitiation process for this class of molecules is the Norrish Type I reaction.[6][7] This reaction involves the homolytic cleavage of the carbon-carbon bond situated between the two carbonyl groups (the α-bond).[8]

This cleavage occurs from the excited triplet state (T₁) and results in the formation of two identical 2-methylbenzoyl radicals. These acyl radicals are the primary reactive species that initiate the polymerization of monomers.

Caption: The Norrish Type I cleavage reaction.

Experimental Protocols for Mechanistic Elucidation

A comprehensive understanding of the photoinitiation mechanism requires a combination of spectroscopic and analytical techniques. The following protocols serve as a self-validating system to probe the key steps of the process.

Protocol: Steady-State Photolysis

-

Objective: To determine the quantum yield of photoinitiator consumption and identify stable photoproducts.

-

Methodology:

-

Prepare a solution of 1,2-bis(2-methylphenyl)-1,2-ethanedione in a suitable solvent (e.g., deaerated acetonitrile) at a known concentration.

-

Irradiate the solution using a light source with a narrow emission band (e.g., a 398 nm LED), where the molar absorptivity of the initiator is known.[9]

-

At defined time intervals, withdraw aliquots and analyze the concentration of the remaining photoinitiator using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]

-

Calculate the number of photons absorbed using chemical actinometry.

-

Determine the quantum yield of disappearance (Φ-PI) by plotting the moles of photoinitiator consumed against the moles of photons absorbed.

-

Analyze the final reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify any stable products formed from radical side-reactions.

-

Protocol: Nanosecond Transient Absorption Spectroscopy

-

Objective: To directly observe the excited triplet state and the resulting radical intermediates in real-time.

-

Methodology:

-

Excite a deaerated solution of the photoinitiator with a short, high-energy laser pulse (e.g., 355 nm from a Nd:YAG laser).[11]

-

Probe the sample with a broad-spectrum, low-intensity light source at various time delays (nanoseconds to microseconds) after the excitation pulse.

-

Record the difference in absorbance before and after the laser flash to generate transient absorption spectra.[5][12]

-

Assign the observed transient species. For benzil derivatives, the triplet state typically absorbs around 480-500 nm.[11] The 2-methylbenzoyl radical will have its own characteristic absorption.

-

Analyze the decay kinetics of the transient signals to determine the lifetimes of the excited state and the radicals.

-

Protocol: Electron Spin Resonance (ESR) Spectroscopy

-

Objective: To unequivocally detect and identify the paramagnetic radical species generated upon photolysis.[13]

-

Methodology:

-

Prepare a solution of the photoinitiator in a suitable solvent within a quartz ESR tube. For highly reactive radicals, a spin-trapping agent (e.g., PBN) can be added to form a more stable radical adduct.

-

Place the sample within the cavity of the ESR spectrometer.

-

Irradiate the sample in situ with a UV light source.

-

Record the ESR spectrum, which is a plot of the first derivative of microwave absorption against the magnetic field strength.

-

Analyze the hyperfine splitting pattern and the g-factor of the spectrum to confirm the structure of the generated radicals, in this case, the 2-methylbenzoyl radical.[14][15][16]

-

Caption: Workflow for the experimental validation of the photoinitiation mechanism.

Conclusion

The photoinitiation mechanism of 1,2-bis(2-methylphenyl)-1,2-ethanedione is a robust and efficient process centered on the Norrish Type I α-cleavage. Upon absorption of UV light, the molecule rapidly transitions to an excited triplet state, which then undergoes homolytic cleavage to produce two 2-methylbenzoyl radicals. This guide has outlined the fundamental photophysical and photochemical events and provided a validated set of experimental protocols for their investigation. A thorough understanding of this mechanism is critical for the rational design of photoinitiating systems and the optimization of photopolymerization processes in both research and industrial settings.

References

-

Bennett, J. E., & Mile, B. (1971). E.s.r. studies of the acetyl and benzoyl radicals. Transactions of the Faraday Society, 67, 1587-1598. [Link]

-

Krusic, P. J., & Rettig, T. A. (1970). Electron spin resonance study of benzoyl .sigma. radicals in solution. Journal of the American Chemical Society, 92(3), 722–724. [Link]

-

Abe, J., Kobayashi, Y., et al. (2019). Excited state dynamics for visible-light sensitization of a photochromic benzil-subsituted phenoxyl-imidazolyl radical complex. Beilstein Journal of Organic Chemistry, 15, 2369–2379. [Link]

-

ResearchGate. (n.d.). Figure S11. (a) Transient absorption spectra and fitted spectra of.... Retrieved from ResearchGate. [Link]

-

Voll, D., Junkers, T., & Barner-Kowollik, C. (2011). Elucidating the Early Steps in Photoinitiated Radical Polymerization via Femtosecond Pump–Probe Experiments and DFT Calculations. Macromolecules, 44(8), 2542–2551. [Link]

-

ResearchGate. (n.d.). Transient absorption spectra for the photolysis (l = 355 nm) of benzil.... Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Norrish reaction. Retrieved from Wikipedia. [Link]

-

Chemistry LibreTexts. (2021). 27.10: Electron-Spin Resonance (ESR) Spectroscopy of Organic Radicals. [Link]

-

ResearchGate. (n.d.). Reaction mechanism of Type 1 (scheme 1) and Type 2 (scheme 2) photoinitiators. Retrieved from ResearchGate. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. youtube.com [youtube.com]

- 3. Norrish reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Excited state dynamics for visible-light sensitization of a photochromic benzil-subsituted phenoxyl-imidazolyl radical complex [beilstein-journals.org]

- 6. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. E.s.r studies of the acetyl and benzoyl radicals - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 15. E.s.r studies of the acetyl and benzoyl radicals - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Free Radical Generation from 1,2-bis(2-methylphenyl)-1,2-ethanedione

Abstract

This technical guide provides a comprehensive examination of the generation of free radicals from 1,2-bis(2-methylphenyl)-1,2-ethanedione, a prominent Type I photoinitiator. Designed for researchers, chemists, and professionals in drug development and materials science, this document details the underlying photochemical principles, provides robust experimental protocols for radical generation and detection, and discusses the significance of the resulting reactive intermediates. The core mechanism, a Norrish Type I photocleavage, is explored in depth, supported by established spectroscopic techniques and theoretical considerations. This guide aims to serve as an authoritative resource, integrating foundational science with practical, field-proven methodologies.

Introduction and Scientific Context

1,2-bis(2-methylphenyl)-1,2-ethanedione, also known as 2,2'-dimethylbenzil, belongs to the α-diketone class of organic compounds. Its molecular structure, featuring two carbonyl groups flanked by ortho-substituted phenyl rings, makes it a highly efficient photoinitiator. Photoinitiators are compounds that, upon absorption of light, generate reactive species capable of initiating chemical reactions, most notably polymerization.[1][2] The core function of 1,2-bis(2-methylphenyl)-1,2-ethanedione is to undergo a specific type of photochemical reaction known as α-cleavage, which results in the homolytic fission of the carbon-carbon bond between the two carbonyl groups.[3][4]

This process yields two identical 2-methylbenzoyl radicals. These free radicals—highly reactive species characterized by an unpaired electron—are the primary drivers for initiating a cascade of chemical transformations, particularly in the rapid curing of monomers and oligomers into solid polymers.[2][5] Understanding the precise mechanism, kinetics, and experimental conditions for generating these radicals is paramount for controlling reaction outcomes and designing novel materials in fields ranging from UV-curable coatings and adhesives to advanced biomedical devices.

This guide provides an in-depth exploration of this process, moving from the fundamental theory of photochemical excitation to detailed, actionable protocols for laboratory execution and analysis.

Theoretical Framework: The Photochemical Pathway

The generation of free radicals from 1,2-bis(2-methylphenyl)-1,2-ethanedione is a photochemically driven process governed by well-established principles of organic photochemistry. The sequence begins with light absorption and culminates in the formation of highly reactive radical species.

Light Absorption and Electronic Excitation

The process is initiated when the diketone molecule absorbs a photon of light, typically in the ultraviolet (UV) region of the electromagnetic spectrum.[6] The parent compound, benzil, exhibits absorption maxima around 262 nm.[1] The presence of methyl substituents on the phenyl rings may slightly alter the exact absorption profile. Upon absorbing a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁).

From the short-lived S₁ state, the molecule can undergo a rapid and efficient process called intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁). It is predominantly from this nπ* triplet state that the key bond-breaking event occurs.[4][7]

The Norrish Type I Cleavage Mechanism

The central event in radical generation from this molecule is the Norrish Type I reaction , also known as α-cleavage.[3][4] This reaction involves the homolytic cleavage of the carbon-carbon single bond situated between the two carbonyl groups. This bond is weakened in the excited triplet state, making it susceptible to fragmentation.

The cleavage results in the formation of two identical acyl-type free radicals: 2-methylbenzoyl radicals .

Caption: Norrish Type I cleavage of the excited triplet state.

Fate of the Generated Radicals

The newly formed 2-methylbenzoyl radicals are highly reactive and can participate in several subsequent reactions:

-

Initiation of Polymerization: In the presence of vinyl monomers (e.g., acrylates, methacrylates), the primary radical adds across the double bond, creating a new carbon-centered radical. This new radical then propagates by adding to another monomer, initiating a chain reaction that leads to the formation of a polymer network. This is the foundational principle of its use in photocurable resins.[2]

-

Decarbonylation: The 2-methylbenzoyl radical can lose a molecule of carbon monoxide (CO) to form a 2-methylphenyl radical (an aryl radical). This secondary reaction pathway is common for benzoyl-type radicals.[4]

-

Hydrogen Abstraction: Radicals can abstract a hydrogen atom from a suitable donor molecule, such as the solvent or an additive, leading to the formation of 2-methylbenzaldehyde and a new radical derived from the donor.

-

Radical Combination: Two radicals can combine (recombine) to form a stable, non-radical product, effectively terminating the radical process.

The specific pathway that dominates depends on the reaction conditions, including the concentration of monomers, the nature of the solvent, and the temperature.

Experimental Guide: Generation and Detection

This section provides validated, step-by-step protocols for the synthesis of the parent compound and the subsequent generation and characterization of its radical species.

Synthesis of 1,2-bis(2-methylphenyl)-1,2-ethanedione

While several methods exist for the synthesis of benzil derivatives, a common and reliable route is the oxidation of the corresponding benzoin analog (2-hydroxy-1,2-bis(2-methylphenyl)ethanone).

Protocol: Synthesis via Benzoin Oxidation

-

Benzoin Condensation:

-

In a round-bottom flask, dissolve 2-methylbenzaldehyde (2.0 eq) in ethanol.

-

Add a catalytic amount of sodium cyanide (NaCN) or thiamine hydrochloride (Vitamin B1) in an aqueous solution.

-

Causality: The cyanide or thiamine acts as a catalyst to facilitate the umpolung (polarity reversal) of one aldehyde molecule, allowing it to act as a nucleophile and attack a second aldehyde molecule.

-

Reflux the mixture for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the 2-hydroxy-1,2-bis(2-methylphenyl)ethanone (2,2'-dimethylbenzoin).

-

Filter the crude product and recrystallize from ethanol to purify.

-

-

Oxidation to Diketone:

-

Dissolve the purified 2,2'-dimethylbenzoin in glacial acetic acid or a mixture of acetic acid and water.

-

Add an oxidizing agent such as copper(II) acetate, ammonium nitrate, or nitric acid (1.1 eq).

-

Causality: The oxidizing agent selectively oxidizes the secondary alcohol of the benzoin to a ketone, forming the desired α-diketone structure.

-

Heat the mixture to reflux for 1-2 hours until the characteristic blue color of Cu(II) (if used) disappears or the reaction is complete by TLC.

-

Pour the hot reaction mixture into cold water to precipitate the crude 1,2-bis(2-methylphenyl)-1,2-ethanedione.

-

Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol or methanol to yield the purified yellow crystalline product.

-

Protocol for Photolytic Radical Generation

This protocol describes the generation of radicals for subsequent analysis, for example, by Electron Paramagnetic Resonance (EPR) spectroscopy.

-

Sample Preparation:

-

Prepare a ~1-5 mM solution of 1,2-bis(2-methylphenyl)-1,2-ethanedione in a suitable solvent (e.g., deoxygenated toluene, cyclohexane, or acetonitrile).

-

Causality: The concentration is kept low to avoid issues with light penetration and inner filter effects. The solvent must be transparent at the irradiation wavelength and chosen based on its hydrogen-donating ability and interaction with the radicals.

-

If using a spin trap for EPR, add the spin trapping agent (e.g., 50 mM of PBN, α-phenyl-N-tert-butylnitrone) to the solution.

-

-

Deoxygenation:

-

Transfer the solution to a quartz EPR tube or a quartz cuvette.

-

Purge the solution with an inert gas (high-purity argon or nitrogen) for 15-20 minutes.

-

Causality: Molecular oxygen (O₂) is a triplet in its ground state and can efficiently quench the excited triplet state of the photoinitiator, preventing radical formation. It can also react with the generated carbon-centered radicals to form peroxyl radicals, complicating the analysis.

-

-

Photolysis:

-

Place the sealed sample in the irradiation setup. For EPR, this is typically within the spectrometer's resonant cavity.

-

Use a light source with an appropriate wavelength, such as a medium-pressure mercury lamp with filters to isolate the 300-400 nm region, or a high-power LED centered around 365 nm.

-

Irradiate the sample for a defined period (e.g., 1-10 minutes) while simultaneously acquiring the analytical signal (e.g., EPR spectrum).

-

Spectroscopic Detection and Characterization

Direct detection of short-lived radicals requires specialized spectroscopic techniques.

3.3.1. Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is the most definitive method for detecting and identifying free radicals.[8] Since the primary radicals are often too short-lived to observe directly in solution at room temperature, spin trapping is employed.[9]

Protocol: EPR Spin Trapping Analysis

-

Setup: Configure the EPR spectrometer (typically X-band) with an in-cavity irradiation system.

-

Data Acquisition:

-

Place the deoxygenated sample (prepared as in 3.2) into the EPR cavity.

-

Record a background spectrum before irradiation.

-

Initiate photolysis and begin EPR signal acquisition.

-

Causality: The spin trap reacts with the transient 2-methylbenzoyl and/or 2-methylphenyl radicals to form a more stable nitroxide radical adduct. This adduct accumulates to a concentration detectable by EPR.

-

-

Spectral Analysis:

-

The resulting EPR spectrum is analyzed based on its g-factor and hyperfine coupling constants (hfcs). The hfcs arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H).

-

The splitting pattern and magnitude of the hfcs are characteristic of the trapped radical, allowing for its identification by comparison with literature values or simulations.

-

3.3.2. Transient Absorption Spectroscopy (TAS)

TAS, or laser flash photolysis, allows for the time-resolved observation of short-lived species like excited states and free radicals.

Workflow Principle:

-

Excitation (Pump): A short, intense laser pulse (the "pump," e.g., at 266 or 355 nm) excites the photoinitiator molecule.

-

Probing: A second, broad-spectrum light pulse (the "probe") is passed through the sample at a defined delay time after the pump pulse.

-

Detection: The change in absorption of the probe light is measured. By varying the delay time between the pump and probe pulses, the formation and decay of transient species can be monitored on timescales from femtoseconds to milliseconds.

-

Data Interpretation: The resulting transient absorption spectra can reveal the presence of the excited triplet state and the benzoyl radical intermediates, each having characteristic absorption bands.[7]

Data Summary and Visualization

Physicochemical Properties

The following table summarizes key properties of the parent compound.

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₄O₂ | N/A |

| Molar Mass | 238.29 g/mol | N/A |

| Appearance | Yellow Crystalline Solid | General Knowledge |

| Melting Point | Not specified, similar to 4,4'-isomer (103 °C) | [4] |

| UV Absorption (Benzil) | ~262 nm | [1] |

Note: Specific experimental data for the 2,2'-isomer can be sparse; values for similar isomers are provided for context.

Diagrams and Workflows

Caption: Experimental workflow for EPR analysis of photogenerated radicals.

Applications in Research and Development

The primary application of 1,2-bis(2-methylphenyl)-1,2-ethanedione and similar α-diketones is as Type I photoinitiators . Their ability to rapidly and efficiently generate free radicals upon UV exposure is leveraged in numerous technologies:

-

UV-Curable Coatings & Inks: Provides rapid, solvent-free curing for protective coatings on wood, plastic, and metal, as well as for high-speed printing processes.[2]

-

Adhesives: Enables "cure-on-demand" adhesives used in electronics assembly and medical device manufacturing.

-

3D Printing (Vat Photopolymerization): Acts as the initiator in stereolithography (SLA) and digital light processing (DLP) resins, solidifying liquid resin layer-by-layer to build complex three-dimensional objects.

-

Biomaterials: Used to crosslink hydrogels for applications in tissue engineering and controlled drug delivery, often under biocompatible light conditions.

-

Organic Synthesis: Serves as a clean source of acyl and aryl radicals for specialized synthetic transformations.

Conclusion

1,2-bis(2-methylphenyl)-1,2-ethanedione is a potent and versatile photoinitiator whose utility is rooted in its efficient generation of free radicals via a Norrish Type I cleavage mechanism. A thorough understanding of the underlying photochemistry, coupled with robust experimental techniques such as EPR and transient absorption spectroscopy, allows researchers to harness and control the reactivity of the resulting radical intermediates. This guide has provided both the theoretical foundation and the practical protocols necessary for the effective study and application of this compound, serving as a vital resource for professionals in materials science, polymer chemistry, and beyond. Future work may focus on modifying the aryl substituents to fine-tune the absorption properties and cleavage efficiency for next-generation photoinitiator design.

References

-

Experimental (a) and simulated (b) EPR spectra of radicals 2a (top) and 2d (bottom) [5c,5d]. Source: science-softCon. URL:[Link]

-

1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol | C28H26O2. Source: PubChem. URL:[Link]

-

1,2-bis(2-methylphenyl)-1,2-ethanedione - 2048-07-9, C16H14O2, density, melting point, boiling point, structural formula, synthesis. Source: ChemSynthesis. URL:[Link]

-

Ultraviolet absorption spectra of seven substituted benzenes. Source: NIST. URL:[Link]

-

Benzil | SIELC Technologies. Source: SIELC Technologies. URL:[Link]

-

A photochemical C=C cleavage process: toward access to backbone N-formyl peptides. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

-

Electron paramagnetic resonance spectra of aliphatic ketyl radical anions in fluid solution. Source: Semantic Scholar. URL:[Link]

-

Synthesis of 2,2'-dinitro-6,6'-dimethylbiphenyl. Source: PrepChem.com. URL:[Link]

-

Norrish Type Cleavage. Source: Merck Index. URL:[Link]

-

Types of photoinitiators and their applications. Source: Jinan Future chemical Co.,Ltd. URL:[Link]

-

1,2-bis(4-methylphenyl)ethane-1,2-dione. Source: Stenutz. URL:[Link]

-

(PDF) Synthesis of Benzil and its Various Derivatives. Source: ResearchGate. URL:[Link]

-

UV Absorption Cross-Sections of a Series of Dimethylbenzaldehydes | Request PDF. Source: ResearchGate. URL:[Link]

-

Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo. Source: PubMed Central. URL:[Link]

-

Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study. Source: NIH. URL:[Link]

-

Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish. Source: SpringerLink. URL:[Link]

Sources

- 1. Benzil | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,2-bis(4-methylphenyl)ethane-1,2-dione [stenutz.eu]

- 5. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. Photochemical α-Cleavage Reaction of 3’,5’-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)-: A Technical Guide for Researchers

Abstract

Introduction and Rationale

1,2-Ethanedione, 1,2-bis(2-methylphenyl)-, also known as 2,2'-dimethylbenzil, belongs to the benzil family of organic compounds. These α-diketones are valuable precursors in various organic syntheses, including the formation of heterocyclic compounds and as photoinitiators. The presence of ortho-methyl groups on the phenyl rings introduces steric hindrance that can influence the molecule's conformation and reactivity, making its unambiguous characterization crucial.

A thorough literature and database search reveals a scarcity of published spectroscopic data for this specific ortho-substituted isomer. However, extensive data exists for related analogs, such as 1,2-bis(4-methylphenyl)-1,2-ethanedione and 1-(2-methylphenyl)-2-phenyl-ethane-1,2-dione. By applying fundamental principles of spectroscopy and analyzing these analogs, we can construct a reliable predictive model for the spectral behavior of the target compound and establish robust protocols for its empirical validation.

Synthesis and Purification Workflow

The synthesis of diaryl-1,2-diketones can be achieved through various methods. A common and effective approach is the oxidation of an alkyne precursor. The following protocol is adapted from established procedures for similar compounds.[1]

Experimental Protocol: Synthesis of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)-

-

Sonogashira Coupling to form the Alkyne Precursor:

-

To a solution of 2-bromo-m-xylene (1.0 mmol) and 2-ethynyltoluene (1.1 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).

-

After stirring for 1 minute, add triethylamine (1.5 mmol).

-

Stir the mixture at room temperature for 15 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, add distilled water and extract the mixture with dichloromethane.

-

Collect the organic phase, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

-

Purify the resulting alkyne by column chromatography on silica gel.

-

-

Oxidation to the 1,2-Diketone:

-

In a round-bottom flask, dissolve the purified alkyne (0.5 mmol) in a mixture of DMSO (2 mL) and water (40 µL).

-

Add K₂CO₃ (0.5 mmol) to the mixture.

-

Stir the reaction at 90°C for 8 hours under an oxygen atmosphere.

-

After cooling to room temperature, add water (5 mL) and extract the aqueous solution with ethyl acetate (3 x 5 mL).

-

Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield 1,2-Ethanedione, 1,2-bis(2-methylphenyl)-.

-

Caption: Synthetic workflow for 1,2-Ethanedione, 1,2-bis(2-methylphenyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1,2-Ethanedione, 1,2-bis(2-methylphenyl)-, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons. Due to the ortho-methyl substitution, the aromatic region will likely exhibit complex splitting patterns.

-

Aromatic Protons (δ 7.2-8.0 ppm): The protons on the phenyl rings will appear in this region. The exact chemical shifts and coupling constants will depend on the rotational dynamics of the phenyl rings. We can anticipate a series of multiplets.

-

Methyl Protons (δ ~2.4 ppm): The two methyl groups are chemically equivalent and should give rise to a single, sharp singlet, integrating to 6 protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carbonyl Carbons (C=O): These are expected to be the most downfield signals, typically in the range of δ 190-200 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the δ 125-140 ppm region. The carbon attached to the methyl group and the carbon attached to the carbonyl group will have distinct chemical shifts.

-

Methyl Carbons: The methyl group carbons should appear as a single peak in the upfield region, around δ 20-22 ppm.

Comparative NMR Data of Analogs

The following table summarizes the ¹³C NMR data for a similar compound, 1,2-bis(4-methylphenyl)-1,2-ethanedione, which can serve as a reference.[2]

| Assignment | Chemical Shift (δ ppm) for 1,2-bis(4-methylphenyl)-1,2-ethanedione | Predicted Chemical Shift (δ ppm) for 1,2-bis(2-methylphenyl)-1,2-ethanedione |

| Carbonyl (C=O) | 194.5 | ~195-197 |

| Aromatic C (quaternary, attached to C=O) | 130.7 | ~131-133 |

| Aromatic C (quaternary, attached to CH₃) | 146.0 | ~140-142 |

| Aromatic C-H | 130.0, 129.7 | ~126-135 (multiple signals) |

| Methyl (CH₃) | 21.9 | ~21-23 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.[1]

-

Tune and shim the instrument to ensure high resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1,2-Ethanedione, 1,2-bis(2-methylphenyl)-, the key absorption bands will be from the carbonyl groups and the aromatic rings.

Predicted IR Spectrum

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹. The conjugation with the aromatic rings and the potential for non-planarity due to steric hindrance from the ortho-methyl groups may slightly shift this frequency compared to simple diaryl ketones.

-

C=C Aromatic Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-H Aromatic Stretch: Signals will appear above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Signals from the methyl groups will appear just below 3000 cm⁻¹.

Comparative IR Data of an Analog

Vapor phase IR data for the related compound 1-(2-methylphenyl)-2-phenyl-ethane-1,2-dione shows characteristic carbonyl and aromatic absorptions that can be used as a reference.[3]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the clean ATR crystal before running the sample.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- is C₁₆H₁₄O₂. The calculated exact mass is 238.0994 g/mol . A prominent molecular ion peak is expected at m/z = 238.

-